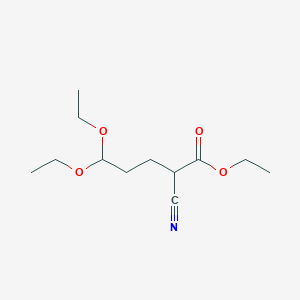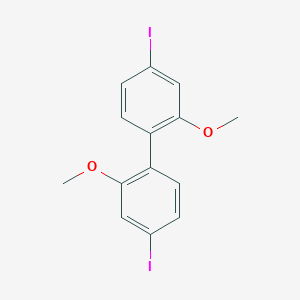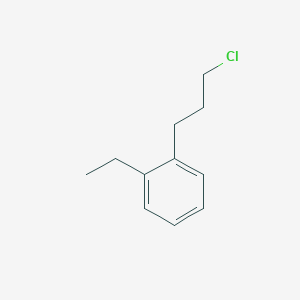
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, a methylthio group, and a phenyl ring
Métodos De Preparación
The synthesis of 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has a methylthio group.
Chloromethylation: The aromatic compound undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Propanone Formation: The final step involves the formation of the propanone moiety through a series of reactions, including oxidation and condensation
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Methylthio)phenyl)propan-1-one: Lacks the chloromethyl group, leading to different reactivity and applications.
1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one: The position of the chloromethyl group affects its chemical properties and reactivity.
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one: Similar structure but with different substitution patterns, leading to variations in its chemical behavior
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-10(13)9-6-4-5-8(7-12)11(9)14-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
QSWITCCDSQVWDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1SC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
